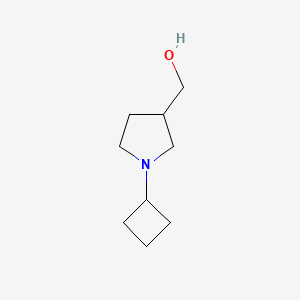
(1-Cyclobutylpyrrolidin-3-yl)methanol
Übersicht
Beschreibung
(1-Cyclobutylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of (1-Cyclobutylpyrrolidin-3-yl)methanol would depend on its exact structure and functional groups.
Biochemical Pathways
Pyrrolidine derivatives can be involved in a variety of biochemical pathways. For example, some pyrrolidine derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Biologische Aktivität
The compound (1-Cyclobutylpyrrolidin-3-yl)methanol is a member of the pyrrolidine family, characterized by its unique cyclobutyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of receptor interactions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : Approximately 141.21 g/mol
Structural Features
The compound features a cyclobutyl group attached to a pyrrolidine ring with a hydroxymethyl group at the 3-position. This structural configuration is significant as it influences the compound's biological activity and interaction with various biological targets.
Pharmacological Applications
Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Its potential applications include:
- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses.
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.
Study 1: Receptor Binding Kinetics
A study explored the binding kinetics of this compound at histamine receptors. The findings indicated that the compound has a prolonged residence time at H1 receptors compared to other analogs, suggesting enhanced therapeutic potential in allergy treatments.
| Compound | Residence Time (min) | Binding Affinity |
|---|---|---|
| This compound | >300 | High |
| Desloratadine | <33 | Moderate |
This data illustrates the compound's ability to maintain receptor occupancy longer than traditional antihistamines, potentially leading to improved efficacy.
Study 2: Antiviral Efficacy
In vitro assays demonstrated that this compound exhibited significant antiviral activity against influenza A virus strains. The compound showed an effective concentration (EC) value indicating its potency.
| Virus Strain | % Inhibition at 12.5 µM | EC (µM) |
|---|---|---|
| H1N1 | 76% | 0.91 |
| H5N1 | 89% | 2.15 |
These results underscore the potential of this compound as a candidate for antiviral drug development.
The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems and direct interaction with viral proteins. Further research is needed to elucidate the precise pathways involved.
Eigenschaften
IUPAC Name |
(1-cyclobutylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-8-4-5-10(6-8)9-2-1-3-9/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWGZNHUBMSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















